



Application Note: Quantification of Luteolin by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Luteone	
Cat. No.:	B191758	Get Quote

Note on Analyte Name: The term '**Luteone**' is not commonly found in scientific literature for HPLC analysis. This application note focuses on the quantification of Luteolin, a widely researched flavonoid, assuming a typographical error in the original query. Luteolin has significant biological properties, including anti-inflammatory and antioxidant effects, making its accurate quantification crucial for research and development.[1][2]

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a natural flavonoid present in a wide variety of plants, including fruits, vegetables, and medicinal herbs.[3] Its diverse pharmacological activities have made it a subject of interest in drug development and nutraceutical industries.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of luteolin in complex matrices such as herbal extracts, formulations, and biological samples.[4] This method offers high sensitivity, specificity, and accuracy.[5] This application note provides a detailed protocol for the quantification of luteolin using a validated Reverse-Phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of polar solvents. Luteolin is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases.



Quantification is achieved by measuring the absorbance of the analyte with a UV-Vis or Photodiode Array (PDA) detector at its maximum absorption wavelength and comparing the peak area to that of a known standard.[6] Luteolin exhibits characteristic UV absorption peaks around 255 nm, 267 nm, and 350 nm.[7] For quantification, a wavelength of approximately 350 nm is commonly selected to ensure specificity.[8][9][10]

Instrumentation and Materials

- Instrumentation:
 - HPLC system with a gradient or isocratic pump
 - Autosampler
 - Column oven
 - UV-Vis or PDA Detector
 - Chromatography data acquisition and processing software
- · Materials and Reagents:
 - Luteolin reference standard (≥95% purity)
 - HPLC-grade acetonitrile
 - HPLC-grade methanol
 - HPLC-grade water (e.g., Milli-Q)
 - Formic acid or Ortho-phosphoric acid (analytical grade)
 - Syringe filters (0.22 μm or 0.45 μm)
 - HPLC vials

Chromatographic Conditions



The following table summarizes typical chromatographic conditions for the analysis of luteolin. These parameters may require optimization depending on the specific HPLC system, column, and sample matrix.

Parameter	Recommended Conditions
Column	C8 or C18 (e.g., 150 x 4.6 mm, 5 μm)[11]
Mobile Phase	A: Water with 0.1-0.2% Acid (Formic or Phosphoric)[5]B: Acetonitrile or Methanol
Elution Mode	Isocratic (e.g., Methanol:0.2% Phosphoric Acid, 55:45 v/v)[5] or Gradient
Flow Rate	1.0 mL/min[5][12]
Column Temperature	30-35°C[5]
Injection Volume	10-20 μL[13]
Detection Wavelength	350 nm[8][12]

Protocols

Protocol 1: Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of luteolin reference standard and transfer it to a 10 mL volumetric flask.[11][14] Dissolve and dilute to volume with methanol. [11][14] This stock solution should be stored at a low temperature (e.g., -20°C) and protected from light.[15]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.5 - 100 μg/mL).
- Calibration Curve: Inject each working standard solution into the HPLC system in triplicate.
 Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be >0.999.[5]



Protocol 2: Sample Preparation (from Plant Material)

This protocol describes a general procedure for extracting luteolin from dried plant material.

- Weighing: Accurately weigh about 0.5-1.0 g of the dried, powdered plant material.[8]
- Extraction: Transfer the powder to a suitable flask and add 20-25 mL of a solvent mixture, such as 80% methanol.[8][16]
- Sonication: Sonicate the mixture for approximately 30-45 minutes to facilitate extraction.[8]
- Filtration/Centrifugation: Filter the extract through Whatman No. 4 paper or centrifuge the mixture to pellet the solid material.
- Final Preparation: Filter the supernatant through a 0.45 μm or 0.22 μm syringe filter into an HPLC vial.[8] If the concentration is expected to be high, an appropriate dilution with the mobile phase may be necessary.

Protocol 3: HPLC Analysis and Quantification

- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Analysis Sequence: Set up an analysis sequence including blanks (mobile phase), standard solutions (for calibration curve), quality control (QC) samples, and the prepared test samples.
- Injection: Inject the samples into the HPLC system.
- Data Acquisition: Record the chromatograms and integrate the peak corresponding to luteolin. The retention time for luteolin should be consistent with that of the standard.
- Quantification: Determine the concentration of luteolin in the samples by interpolating the
 peak area from the linear regression equation of the calibration curve. The final
 concentration should be calculated considering the initial sample weight and any dilution
 factors.



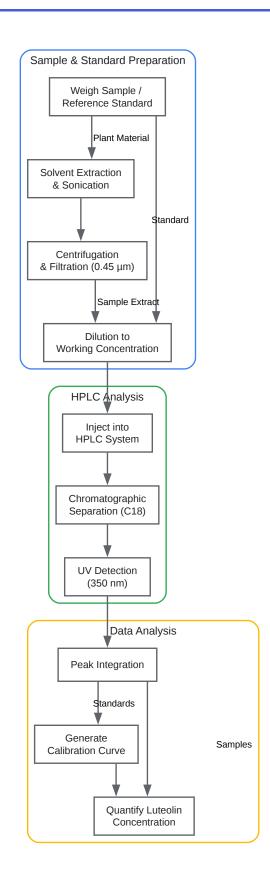
Method Validation Summary

A robust HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for luteolin quantification.

Validation Parameter	Typical Value/Range
Linearity (r²)	> 0.999[5][12]
Limit of Detection (LOD)	0.02 - 39 ng/mL[5][12]
Limit of Quantification (LOQ)	0.07 - 39.2 ng/mL[5][12]
Accuracy (% Recovery)	96.8% - 110.1%[6][8]
Precision (% RSD)	Intra-day: < 2.2%[5]Inter-day: < 4.0%[5]
Robustness	%RSD < 2% for minor changes in flow rate, mobile phase composition, etc.

Visualizations Experimental Workflow Diagram





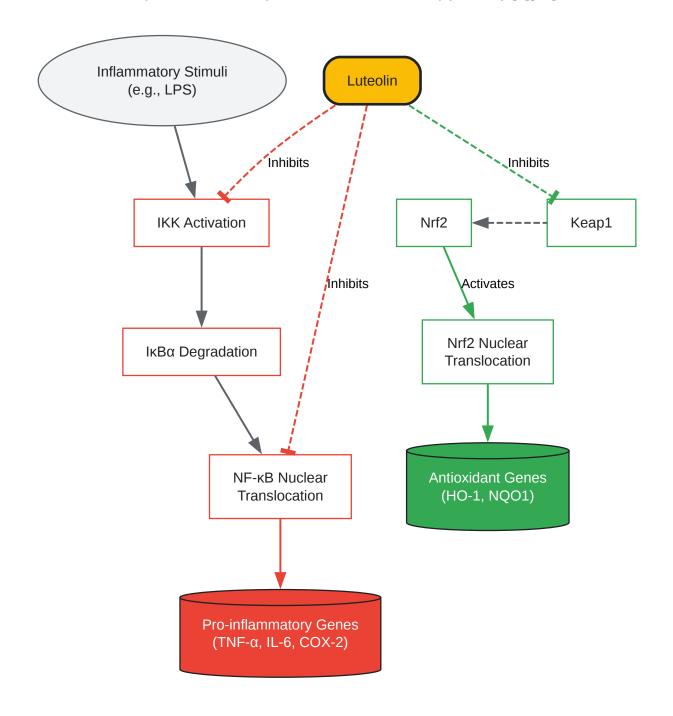
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Caption: Workflow for Luteolin quantification by HPLC.



Luteolin's Anti-inflammatory Signaling Pathway

Luteolin exerts its anti-inflammatory effects by modulating key signaling pathways.[1][17] It is known to inhibit the pro-inflammatory NF-kB (Nuclear Factor kappa B) pathway and activate the antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][18]



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Caption: Luteolin's modulation of NF-kB and Nrf2 pathways.



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